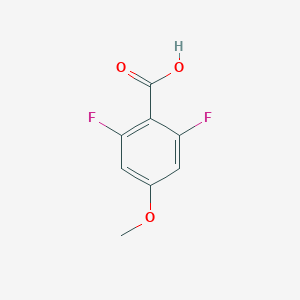

2,6-ジフルオロ-4-メトキシ安息香酸

概要

説明

Synthesis Analysis

The synthesis of 2,6-difluoro-4-methoxybenzoic acid involves multiple steps, starting from 2,6-difluorobenzoic acid. A detailed synthesis route has been developed, showcasing the transformation of 2,6-difluorobenzoic acid through various chemical reactions to yield the target compound. This process includes nitration, methoxylation, reduction, diazotization, and further reduction steps, leading to the formation of 2,6-difluoro-4-methoxybenzoic acid with moderate yield (Zhang et al., 2017).

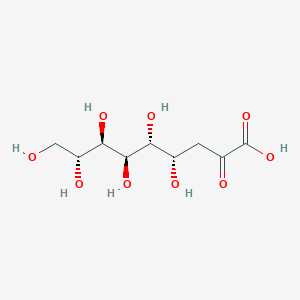

Molecular Structure Analysis

The molecular structure of 2,6-difluoro-4-methoxybenzoic acid has been elucidated using various spectroscopic techniques, including IR, NMR, and X-ray crystallography. These studies provide comprehensive insights into the geometric configuration, electron distribution, and spatial arrangement of atoms within the molecule. The molecular vibrations and structural characteristics have been explored in detail, revealing the influence of fluorine and methoxy substituents on the molecule's overall stability and reactivity (Jeyavijayan & Murugan, 2020).

Chemical Reactions and Properties

2,6-Difluoro-4-methoxybenzoic acid participates in various chemical reactions, demonstrating its versatile reactivity profile. It has been utilized as a precursor for synthesizing complex organic compounds, including derivatives with potential pharmaceutical applications. The compound's reactivity is significantly influenced by the presence of difluoro and methoxy groups, which affect its electronic properties and reaction pathways (Wang et al., 2013).

Physical Properties Analysis

The physical properties of 2,6-difluoro-4-methoxybenzoic acid, such as melting point, boiling point, solubility, and crystal structure, have been extensively studied. These properties are crucial for understanding the compound's behavior in various solvents and conditions, guiding its application in synthesis and material science. The crystal and molecular structure, determined by single crystal X-ray diffraction, provides valuable information on the compound's solid-state characteristics and molecular interactions (MacGillivray & Zaworotko, 1994).

Chemical Properties Analysis

The chemical properties of 2,6-difluoro-4-methoxybenzoic acid, including acidity, reactivity towards nucleophiles and electrophiles, and stability under various conditions, have been thoroughly investigated. These studies help in understanding the compound's behavior in different chemical environments and its potential as a building block for synthesizing more complex molecules. The effects of substituents on the acid's reactivity and interactions with other molecules provide insights into its chemical versatility and applicability in organic synthesis (Karabacak, Cinar, & Cinar, 2011).

科学的研究の応用

有機配位子とその金属錯体の合成

“2,6-ジフルオロ-4-メトキシ安息香酸”は、有機配位子とその金属錯体の合成に使用される . これらの錯体は、UV-可視、蛍光、NMR、およびFTIR分光分析によって特徴付けられる . この研究には、ヒドラジンカルボチオアミドおよびヒドラジンカルボキサミドの金属誘導体のウレアーゼ阻害活性、光学分析、および分子モデリングも含まれる .

ウレアーゼ阻害

“2,6-ジフルオロ-4-メトキシ安息香酸”から合成された材料は、ウレアーゼ阻害において潜在的な可能性を示している . ウレアーゼは、アミドヒドロラーゼおよびホスホトリエステラーゼタンパク質ファミリーに属する、ニッケルを遷移金属として骨格に持つメタロ酵素であり、生物種の窒素代謝に関与している .

ウレアーゼ誘発性健康合併症の治療

“2,6-ジフルオロ-4-メトキシ安息香酸”から合成された材料は、ウレアーゼ誘発性健康合併症の治療における有効性について研究されている . ウレアーゼ誘発性の尿素のアンモニアと二酸化炭素への分解は、アンモニアの過剰な放出により、人体の内部媒体のpHを上昇させる .

実験室用化学物質

“2,6-ジフルオロ-4-メトキシ安息香酸”は、実験室用化学物質として使用される . それは、物質の製造と科学研究開発に使用される .

医薬品中間体

作用機序

Target of Action

The primary target of 2,6-Difluoro-4-methoxybenzoic acid is the urease enzyme . Urease is a metalloenzyme with nickel as a transition metal in its skeleton . It is affiliated with amidohydrolases and phosphotriestreases protein families engaged with nitrogen metabolism of living species including plants, algae, fungi, and microorganisms .

Mode of Action

It is known that the compound is used in the synthesis of hydrazinecarbothioamide and hydrazinecarboxamide metalloderivatives . These derivatives have shown an increased potential for urease inhibition .

Biochemical Pathways

Urease triggers the decomposition of urea into ammonia and carbon dioxide, causing an increase in pH in the human interior media due to the excess release of ammonia . This provides the roots to culture the gram-negative microaerophilic pathogen Helicobacter pylori in the mucous layer of the human stomach

Result of Action

The result of the action of 2,6-Difluoro-4-methoxybenzoic acid is the inhibition of urease, an enzyme that plays a crucial role in the nitrogen metabolism of various organisms . This inhibition can potentially disrupt the growth of certain pathogens, such as Helicobacter pylori .

Action Environment

The action environment of 2,6-Difluoro-4-methoxybenzoic acid is likely to be within the human body, given its potential use in inhibiting urease . .

Safety and Hazards

Safety data sheets indicate that 2,6-Difluoro-4-methoxybenzoic acid may cause skin and eye irritation and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

生化学分析

Biochemical Properties

2,6-Difluoro-4-methoxybenzoic acid is involved in various biochemical reactions. It has been shown to be involved in the preparation of potent and orally available G protein-coupled receptor 40 agonists, used in the treatment of type 2 diabetes

Cellular Effects

Given its role in the preparation of G protein-coupled receptor 40 agonists, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

2,6-difluoro-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O3/c1-13-4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGHVYSAINQRZJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

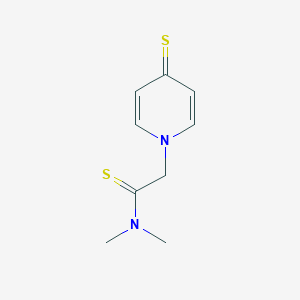

COC1=CC(=C(C(=C1)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380821 | |

| Record name | 2,6-Difluoro-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

123843-65-2 | |

| Record name | 2,6-Difluoro-4-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123843-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluoro-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Difluoro-4-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde](/img/structure/B58569.png)

![[(1R,2S,3R,4R,5S)-2,5-dihydroxy-3,4-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B58575.png)